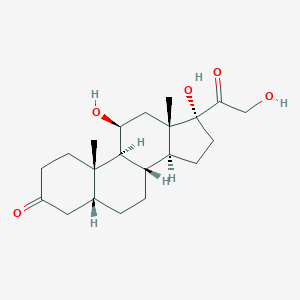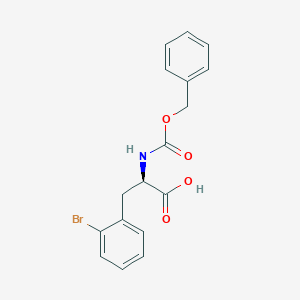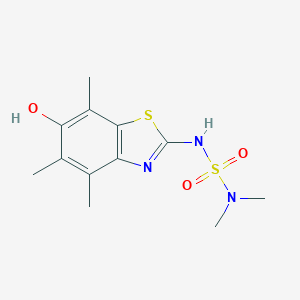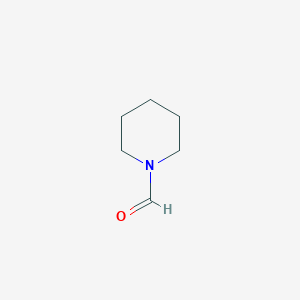![molecular formula C16H26ClNO2 B045096 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride CAS No. 93413-90-2](/img/structure/B45096.png)
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride involves various chemical reactions. For example, Mantelingu et al. (2007) reported the synthesis of a related compound through acetylation and characterized it using spectroscopy and X-ray crystallography, highlighting the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds (Mantelingu et al., 2007). Similarly, Yashiro et al. (1975) explored the synthesis of spiro and cyclohexanol derivatives, showcasing methods for cyclization and reduction as part of their synthetic approach (Yashiro et al., 1975).
Molecular Structure Analysis
Research on the molecular structure of related cyclohexanone compounds often emphasizes the cyclohexane ring's chair conformation and the orientation of substituent groups. For instance, Begum et al. (2012) detailed the structure of a cyclohexanone derivative, noting the arrangement of methoxycarbonyl groups and the formation of chains and sheets through hydrogen bonding (Begum et al., 2012).
Chemical Reactions and Properties
Das et al. (2010) described the chemical properties of a Mannich base related to the target compound, highlighting its inhibitory activity against Mycobacterium tuberculosis and its effects on respiration in rat liver mitochondria, demonstrating the compound's biological activity and interaction with biological systems (Das et al., 2010).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride, such as solubility, crystal formation, and thermal stability, have been studied. Fischer et al. (2014) discussed the synthesis and characterization of silacyclohexanones, providing insights into their solubility, thermal properties, and potential as building blocks in synthesis, which can be relevant for understanding the physical behavior of the target compound (Fischer et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are crucial for comprehending the functionality of 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride. Studies such as that by Bruderer and Bernauer (1983), which detailed the analgesic properties of a related compound through various synthetic routes, shed light on the potential chemical behavior and applications of the target compound (Bruderer & Bernauer, 1983).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analytical Profiles
- Structural Insights : A study by Tessler and Goldberg (2004) provided a detailed structural characterization of the racemic form of this compound, highlighting its intramolecular hydrogen-bonded structure and different conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
- Analytical Profiling : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including the subject compound, by various analytical techniques to develop a method for their determination in biological matrices, showcasing its relevance in forensic and toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Molecular Structure
- Synthesis Approaches : Mantelingu et al. (2007) and Hong Haiwen (2013) discussed the synthesis of related substances and intermediates of the compound, providing insights into its chemical synthesis and structural verification through spectroscopy and crystallography (Mantelingu et al., 2007); (Hong Haiwen, 2013).
- Crystal Structure Analysis : Research by Maixner et al. (2017) presented X-ray powder diffraction data for the compound, further contributing to the understanding of its crystalline structure (Maixner, Jurásek, Himl, Kuchař, & Babor, 2017).
Pharmacological Characterization
- Pharmacological Profile : The compound has been analyzed for its affinity and selectivity towards the glutamate NMDA receptor, offering insights into its mechanism of action and potential therapeutic applications. Roth et al. (2013) discussed the pharmacological profiles of novel ketamine and phencyclidine analogues, including this compound, highlighting their high affinity for the PCP-site on the glutamate NMDA receptor and other targets such as the serotonin transporter and sigma receptors (Roth et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13;/h6-9,15,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAFKGYJZARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542837 | |
| Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride | |
CAS RN |
93413-90-2 | |
| Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-(4-Methoxyphenyl)-2-(Methylamino)Ethyl)Cyclohexanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)

![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)




![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)